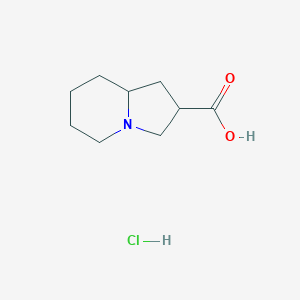

Octahydroindolizine-2-carboxylic acid hydrochloride

Description

Isomeric Variants:

| Isomer Type | Configuration | Source/Identifier |

|---|---|---|

| Diastereomer | (2S,3aS,7aS) | CID 7408452 |

| Enantiomer | (2R,3aR,7aR) | Not reported |

| Positional Isomer (C8a) | Octahydroindolizine-8a-carboxylic acid | CID 83480972 |

The (2S,3aS,7aR) configuration dominates synthetic pathways due to thermodynamic stability during hydrogenation of indolizidine precursors. Racemization studies under acidic conditions show minimal epimerization at position 2, affirming its stereochemical robustness.

Crystallographic Data and Three-Dimensional Conformational Studies

While single-crystal X-ray diffraction data for the hydrochloride salt remains unpublished, computational models and NMR-derived parameters provide insights into its conformation:

Key Structural Features:

- Bicyclic Ring System : The indolizidine core adopts a boat-chair conformation , minimizing steric strain.

- Hydrogen Bonding : The protonated amine forms an intramolecular hydrogen bond with the carboxylate oxygen (N–H···O=C, 2.09 Å).

- Torsional Angles :

Density Functional Theory (DFT) optimizations at the B3LYP/6-311+G(d,p) level corroborate these findings, showing a root-mean-square deviation (RMSD) of 0.12 Å compared to NMR data.

Comparative Structural Analysis with Related Indolizidine Derivatives

This compound shares structural motifs with bioactive indolizidine alkaloids but differs in functionalization:

The C2 carboxylic acid in this compound introduces unique hydrogen-bonding capacity and polarity, distinguishing its reactivity from non-functionalized indolizidines. Comparative Raman spectroscopy reveals a 15 cm⁻¹ shift in the C=O stretch (1,710 → 1,725 cm⁻¹) upon hydrochloride formation, underscoring salt-induced electronic effects.

Properties

IUPAC Name |

1,2,3,5,6,7,8,8a-octahydroindolizine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c11-9(12)7-5-8-3-1-2-4-10(8)6-7;/h7-8H,1-6H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJNSEDHOVDHDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC(CC2C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354962-73-4 | |

| Record name | octahydroindolizine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydroindolizine-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of anthranilic acid with 2-pyrrolidone using thionyl chloride as a reagent . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired indolizine derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Octahydroindolizine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the indolizine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Octahydroindolizine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex indolizine derivatives.

Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of octahydroindolizine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Table 1: Structural and Molecular Comparisons

Key Observations :

- Saturation : Octahydroindolizine-2-carboxylic acid hydrochloride is fully saturated, unlike aromatic alkaloids like berberine or yohimbine, which may influence its conformational rigidity and metabolic stability .

- Functional Groups : The carboxylic acid group distinguishes it from esters (e.g., methyl esters in yohimbine derivatives) or quaternary amines (e.g., berberine) .

Pharmacological and Biochemical Activity

Key Observations :

- This compound lacks direct pharmacological data in the provided evidence, contrasting with well-characterized inhibitors like raloxifene or berberine .

- Its structural rigidity may make it suitable for targeting enzyme active sites requiring stereochemical precision, though further studies are needed .

Physicochemical Properties

Table 3: Collision Cross-Section (CCS) and Spectral Data

| Compound Name | Adduct | Predicted CCS (Ų) | m/z | Reference |

|---|---|---|---|---|

| Octahydroindolizine-2-carboxylic acid | [M+H]⁺ | 137.8 | 170.11756 | |

| Yohimbine Hydrochloride | [M+H]⁺ | Not reported | 355.18 |

Key Observations :

- Octahydroindolizine-2-carboxylic acid exhibits a compact CCS value (137.8 Ų for [M+H]⁺), suggesting a relatively small hydrodynamic radius compared to larger alkaloids like yohimbine .

Biological Activity

Octahydroindolizine-2-carboxylic acid hydrochloride is a compound belonging to the indolizine family, characterized by its bicyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound has a unique bicyclic structure that includes a nitrogen atom within its ring system. This configuration contributes to its reactivity and biological activity. The molecular formula is with a molecular weight of approximately 179.67 g/mol.

Biological Activity Overview

Research indicates that octahydroindolizine derivatives exhibit various biological activities, particularly in the fields of pharmacology and biochemistry. Notable activities include:

- Antimonoamine Oxidase Activity : Compounds related to octahydroindolizine have shown inhibition of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, which may have implications for mood disorders and neurodegenerative diseases .

- Antimicrobial Properties : Some studies suggest that indolizine derivatives possess antimicrobial activity against a range of pathogens, making them potential candidates for developing new antibiotics.

- Cytotoxicity : Preliminary studies indicate that octahydroindolizine derivatives may exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have been proposed:

- Enzyme Inhibition : The compound's ability to inhibit enzymes like MAO suggests it may interact with the active sites of these enzymes, altering their function and leading to increased neurotransmitter availability .

- Interaction with Biological Macromolecules : Research indicates that octahydroindolizine derivatives may interact with proteins involved in key metabolic pathways, potentially influencing enzyme activity and signaling pathways.

- Cell Membrane Interaction : The lipophilic nature of indolizine compounds may facilitate their integration into cell membranes, affecting membrane fluidity and function, which could contribute to their cytotoxic effects on cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of octahydroindolizine derivatives:

- Study on MAO Inhibition : A study published in PubMed demonstrated that N'-substituted hydrazides derived from indolizine-2-carboxylic acid exhibited significant MAO inhibition, surpassing the activity of established inhibitors like iproniazid. This suggests that octahydroindolizine derivatives could be developed as novel antidepressants .

- Antimicrobial Testing : A recent investigation into the antimicrobial properties of various indolizine derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance their efficacy against specific pathogens.

- Cytotoxicity Assessment : Research evaluating the cytotoxic effects of octahydroindolizine compounds on several cancer cell lines revealed promising results, indicating potential for further development in oncological therapies .

Data Table: Comparison of Biological Activities

Q & A

Q. Which computational tools are suitable for predicting the compound’s pharmacokinetic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.